4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-8(14)2-4-9/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPUAJHAGIAXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline are currently unknown. This compound is a synthetic building block, and its specific targets would depend on the context of its use, such as the specific reactions it’s involved in or the molecules it’s combined with.
Mode of Action
It’s known that this compound can be used in the synthesis of other compounds, suggesting that it may interact with various targets in different contexts.
Biological Activity
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline is a compound of significant interest due to its diverse biological activities. The presence of the trifluoromethyl group and the pyrazole moiety contributes to its pharmacological potential, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A pyrazole ring , which is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit potent antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive bacteria, with minimal toxicity observed in various studies. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.78 to 3.125 μg/mL, indicating strong antimicrobial efficacy .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In studies comparing it with standard anti-inflammatory drugs like diclofenac and celecoxib, it exhibited promising results, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 µM .
Antiparasitic Activity
The compound has also been investigated for its potential antiparasitic effects. Some studies suggest that pyrazole derivatives can inhibit the growth of Plasmodium species, the causative agents of malaria. For example, a related compound demonstrated an EC50 value of 0.010 µM against malaria parasites, highlighting the potential of trifluoromethyl-substituted pyrazoles in antimalarial drug development .
Case Studies
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives, including those with trifluoromethyl substitutions, and evaluated their biological activities. Compounds showed significant anti-inflammatory activity and were compared favorably to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of trifluoromethyl-substituted anilines. The study reported that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
The compound has shown promising potential in drug development due to its antimicrobial properties and ability to influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exhibit significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances the compound's efficacy by modulating its interaction with biological targets .
Case Study:
A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Notably, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 7.41 mM for certain derivatives .
| Compound | MIC (mM) | Pathogen Tested |
|---|---|---|
| 4a | 7.41 | Mycobacterium tuberculosis |
| 4b | 6.25 | E. coli |
| 4c | 10.00 | S. aureus |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Several studies have synthesized pyrazole derivatives that exhibit significant inhibitory activity against inflammatory markers such as TNF-α and IL-6.
Case Study:
In a study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| 4g | 85 | 10 |
| 4i | 76 | 10 |
| Dexamethasone | 76 | 1 |
Chemical Applications
In addition to its pharmacological uses, this compound plays a vital role in organic synthesis and catalysis.
Catalysis
The compound is utilized in C–F activation strategies, which are essential for synthesizing organofluorine compounds. This application is particularly relevant in developing new materials and pharmaceuticals.
Methods:
Reactions involving KOH in dimethylsulfoxide (DMSO) facilitate the activation of C–F bonds, allowing for the synthesis of various functionalized products.
Results:
One notable synthesis achieved a yield of 63% for the derivative 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline through such catalytic processes .
Summary of Findings
The applications of this compound span across pharmacology and organic chemistry, highlighting its versatility as a building block for drug development and synthetic chemistry.
Key Applications:
- Antimicrobial agents: Effective against multiple pathogens.
- Anti-inflammatory agents: Significant inhibition of inflammatory markers.
- Catalytic processes: Useful in C–F bond activation for synthesizing organofluorine compounds.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction enables the formation of C-C bonds between the aryl bromide group (if present) and organoboron reagents. For example:
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Reagents : Pd(PPh₃)₄, Na₂CO₃, and arylboronic acids.
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Conditions : Reflux in THF/H₂O (3:1) at 80–100°C for 12–24 hrs .
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Outcome : Produces biaryl derivatives for pharmaceutical intermediates .
Nitro Reduction and Subsequent Amidation
A three-step protocol involving:
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Pyrazole ring formation : Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds.
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Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄ to yield the aniline group .
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Amidation : Reacting the amine with carboxylic acids (e.g., ClCO₂Et) under microwave irradiation (150°C, 10–15 min) .
Key Data :
| Step | Yield (Conventional) | Yield (Microwave) | Time Saved |
|---|---|---|---|
| Nitro reduction | 65–70% | 85–90% | 24h → 5min |
| Amidation | 50–60% | 75–80% | 12h → 8min |
Buchwald-Hartwig Amidation
Direct coupling of 4-bromo derivatives with amides:
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Catalyst : Pd(OAc)₂/Xantphos.
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Application : Efficiently generates carboxanilides for TRPC channel inhibitors .
Electrophilic Substitution Reactions
The aniline group undergoes regioselective electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0–5°C yields 3-nitro derivatives.
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Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives .
Mechanistic Insight :
The trifluoromethyl group deactivates the pyrazole ring, directing substitution to the para position of the aniline .
Nucleophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature allows substitution with nucleophiles:
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Reagents : KOH/DMSO, 4-methylpyrazole.
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Products : Tris(pyrazolyl)methyl derivatives via SNAr mechanisms .
Oxidation and Reduction
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Oxidation : MnO₂ oxidizes the aniline to nitroso intermediates.
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Reduction : NaBH₄ selectively reduces nitro groups without affecting the pyrazole ring .
Coordination Chemistry
The pyrazole N-atoms serve as ligands for transition metals:
Heterocycle Functionalization
The pyrazole ring undergoes cycloaddition and annulation:
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Example : (3+3)-Annulation with nitrile imines forms thiadiazine intermediates, followed by dehydration to yield trifluoromethylpyrazoles .
Critical Comparative Table: Key Reactions
Research Advancements
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Microwave Synthesis : Reduced amidation time from 12 hours to 8 minutes with 20–30% yield improvement .
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Flow Chemistry : Continuous-flow reactors achieved 90% conversion in Suzuki couplings at 120°C with 2-min residence time .
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Crystal Engineering : Polymorph control via solvent selection (e.g., Et₂O vs. pentane) influences supramolecular interactions .
This compound’s reactivity profile highlights its utility in medicinal chemistry, materials science, and catalysis. Innovations in microwave and flow technologies have significantly enhanced synthetic efficiency .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs differ in substituent positions or additional functional groups:
Key Insights :
- Positional isomerism (e.g., -CF₃ at pyrazole 3 vs. 4-position) significantly alters electronic properties and reactivity. For instance, 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline may exhibit weaker nucleophilicity due to reduced conjugation effects compared to the target compound .
- Substituent additions , such as cyclopropyl or fluorine groups, enhance steric hindrance and metabolic stability, as seen in the difluoroaniline derivative .
Thermodynamic and Reactivity Profiles
Computational studies comparing 4-(trifluoromethyl)aniline derivatives reveal that methylated pyrazole analogs (e.g., 4-methylpyrazole) exhibit lower Gibbs free energy (ΔG = 7.1 kcal/mol) and enthalpy (ΔH = 9.6 kcal/mol) in nucleophilic substitution reactions compared to unsubstituted pyrazole (ΔG = 7.6 kcal/mol; ΔH = 10.4 kcal/mol) . The methyl group enhances nucleophilicity by stabilizing the transition state in SN2 mechanisms, as shown in DMSO solvent models .
Reactivity Trends :
- Electron-withdrawing groups (-CF₃) reduce pyrazole basicity but enhance leaving-group displacement in reactions with aniline derivatives.
- Methyl substituents on pyrazole improve reaction favorability by 0.5–0.8 kcal/mol, critical in synthetic pathways for tris(pyrazolyl)methyl complexes .
Q & A
Basic: What are the optimal synthetic routes for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves coupling reactions between 4-aminophenyl derivatives and trifluoromethyl-substituted pyrazole precursors. Key steps include:
- Nucleophilic aromatic substitution : Reacting 4-nitroaniline derivatives with 4-(trifluoromethyl)-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (NaBH₄) to convert nitro intermediates to the final aniline product.
Critical Parameters : - Temperature : Excessively high temperatures (>120°C) may degrade the trifluoromethyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) ensures >95% purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the aniline NH₂ group (δ 5.2–5.8 ppm) and trifluoromethyl moiety (δ -60 to -65 ppm for ¹⁹F) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For example, the C–N bond in the pyrazole-aniline linkage averages 1.35 Å, with deviations <0.02 Å indicating high purity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 256.18) .
Advanced: How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Using Gaussian 16 with the MN15L functional and def2-TZVP basis set, researchers model transition states and thermodynamic parameters. For instance, Gibbs free energy (ΔG‡) calculations reveal that substitution at the pyrazole C-4 position is favored (ΔG‡ = 28.5 kcal/mol) over C-3 (ΔG‡ = 32.1 kcal/mol) .
- Solvent Effects : SMD solvation models (e.g., DMSO) predict solvolysis pathways, showing a 15% increase in reaction rate compared to gas-phase simulations .
Advanced: How can contradictory spectroscopic data between experimental and computational models be resolved?
Methodological Answer:
- Benchmarking : Compare computed bond lengths/angles (e.g., from DFT) with crystallographic data. Root Mean Square Deviations (RMSD) <0.05 Å and Pearson Correlation Coefficients >0.95 indicate reliable models .
- Error Analysis : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects; recalibrate calculations using explicit solvent models (e.g., COSMO-RS) .
Advanced: What strategies optimize regioselectivity in derivatizing the pyrazole ring?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the pyrazole C-5 position to enhance electrophilic substitution at C-4 .
- Catalysis : Pd(OAc)₂/Xantphos catalyzes Suzuki-Miyaura couplings at C-4, achieving >80% yield with aryl boronic acids .
Basic: What are the compound’s key applications in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Design : The trifluoromethyl-pyrazole scaffold mimics COX-2 inhibitors (e.g., celecoxib analogs) .
- Kinase Inhibition : Derivatives show IC₅₀ values <100 nM against DYRK1A, validated via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Advanced: How does the compound’s stability under acidic/basic conditions affect experimental design?
Methodological Answer:
- Acidic Conditions (pH <3) : The aniline group protonates, reducing solubility. Use buffered solutions (pH 5–7) to prevent decomposition .
- Basic Conditions (pH >9) : Hydrolysis of the pyrazole ring occurs above 60°C. Monitor via HPLC (C18 column, acetonitrile/water) to detect degradation products .
Advanced: What comparative studies highlight its uniqueness among trifluoromethyl-aniline derivatives?
Methodological Answer:
- Structural Comparisons : X-ray data show shorter C–F bond lengths (1.33 Å) compared to non-fluorinated analogs (1.47 Å), enhancing electronic effects .
- Biological Activity : In antimicrobial assays, this compound exhibits 2–3× higher potency than 4-(1H-tetrazol-1-yl)aniline due to improved membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
